molecular formula C15H21NO2 B5770100 N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide

N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide

Cat. No.: B5770100
M. Wt: 247.33 g/mol
InChI Key: QEMCFQXPNLMOPB-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopentanecarboxamide group attached to a 2-(4-methoxyphenyl)ethyl chain

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-14-8-6-12(7-9-14)10-11-16-15(17)13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMCFQXPNLMOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2-(4-methoxyphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-[2-(4-hydroxyphenyl)ethyl]cyclopentanecarboxamide.

    Reduction: Formation of N-[2-(4-methoxyphenyl)ethyl]cyclopentylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide can be compared with other similar compounds such as:

    N-[2-(4-methoxyphenyl)ethyl]cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-[2-(4-methoxyphenyl)ethyl]benzamide: Similar structure but with a benzene ring instead of a cyclopentane ring.

These compounds share similar chemical properties but may differ in their biological activity and applications. The uniqueness of this compound lies in its specific structural features and the resulting effects on its chemical reactivity and biological activity.

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